molecular formula C29H44O9 B1669384 Cyasterone CAS No. 17086-76-9

Cyasterone

Cat. No. B1669384
CAS RN: 17086-76-9
M. Wt: 520.7 g/mol
InChI Key: BZWMGJMVOQFRLR-RLXFKYOQSA-N
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Description

Cyasterone is a steroid lactone, a 21-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 6-oxo steroid, and a phytoecdysteroid . It is a natural product found in Cyathula capitata, Ajuga taiwanensis, and other organisms .


Synthesis Analysis

The biosynthesis of cyasterone in Cyathula sp. is discussed on the basis of the identical C-24 configuration of sitosterol and amarasterone A . Cyasterone has also been shown to promote the trabecular bone structure in rats, which evenly benefits the repair of Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) .


Molecular Structure Analysis

Cyasterone has a molecular formula of C29H44O8 . The structures of two cyasterone stereoisomers, 2 and 3, were determined to be 28-epi-cyasterone and 25-epi-28-epi-cyasterone .


Chemical Reactions Analysis

Cyasterone has been found to inhibit Dexamethasone-induced cytotoxicity in Bone Marrow Stromal Cells (BMSCs) at concentrations of 1 to 10μM at 24h .


Physical And Chemical Properties Analysis

Cyasterone has a molecular weight of 520.7 g/mol . Its IUPAC name is (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one .

Scientific Research Applications

Cyasterone in Osteonecrosis Treatment

Cyasterone has been studied for its protective effects on bone marrow stem cells (BMSCs) against dexamethasone-induced apoptosis. This is particularly relevant in the context of steroid-induced osteonecrosis of the femoral head (SIONFH), where Cyasterone may offer potential for clinical treatment .

Cyasterone in Osteoarthritis Management

Research indicates that Cyasterone can significantly alleviate the inflammatory response and cartilage destruction in osteoarthritis. It works by inhibiting IL-1β-mediated apoptosis and inflammation, suggesting its development as an effective agent for osteoarthritis relief .

Cyasterone in Fracture Healing

Cyasterone has shown promise in accelerating bone fracture healing by promoting the migration and osteogenesis of mesenchymal stem cells (MSCs). These findings highlight its potential as a therapeutic reagent for MSC mobilization and osteogenesis in fracture healing .

Mechanism of Action

Target of Action

Cyasterone, a natural phytoecdysteroid compound extracted from Cyathula officinalis, has been found to primarily target the AKT (Ser473)/GSK3β (Ser9)/Nrf2 pathway . This pathway plays a crucial role in regulating inflammation and oxidative stress . Additionally, Cyasterone has been shown to interact with the NF-κB and MAPK signaling pathways , which are involved in apoptosis and inflammation .

Mode of Action

Cyasterone interacts with its targets by inhibiting pro-inflammatory cytokine production, NLRP3 inflammasome activation, and oxidative stress . It also attenuates sepsis-induced acute lung injury by activating the nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT (Ser473)/GSK3β (Ser9) pathway activation .

Biochemical Pathways

The primary biochemical pathway affected by Cyasterone is the AKT (Ser473)/GSK3β (Ser9)/Nrf2 pathway . This pathway is crucial for regulating oxidative stress and inflammation. By upregulating the Nrf2 pathway through the phosphorylation of AKT (Ser473)/GSK3β (Ser9), Cyasterone can inhibit inflammatory responses and oxidative stress .

Pharmacokinetics

The pharmacokinetics of Cyasterone have been studied in rats. After intravenous administration, Cyasterone was found to have a significant effect on the proliferation of A549 and MGC823 cells . .

Result of Action

The primary result of Cyasterone’s action is the amelioration of sepsis-related acute lung injury (ALI). It achieves this by inhibiting inflammatory responses and oxidative stress, which heavily depends on the upregulation of the Nrf2 pathway through phosphorylation of AKT (Ser473)/GSK3β (Ser9) . These results suggest that Cyasterone may be a valuable drug candidate for preventing sepsis-related ALI .

Safety and Hazards

Cyasterone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and suitable protective clothing should be worn. Dust formation and formation of mist, gas, or vapors should be avoided .

Future Directions

Cyasterone could be used as a therapeutic reagent for MSCs mobilization and osteogenesis . It has been shown to accelerate fracture healing and has a protective effect on steroid-induced Osteonecrosis of the femoral head .

properties

IUPAC Name

(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFYSBQJYCICOG-YSEUJXISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937843
Record name Cyasterone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyasterone

CAS RN

17086-76-9
Record name Cyasterone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyasterone
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Record name Cyasterone
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Record name 17086-76-9
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Record name CYASTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of cyasterone?

A1: While the exact mechanism is not fully elucidated, cyasterone is known to exhibit its effects through interaction with ecdysteroid receptors (EcRs). These receptors are primarily known for their role in insect molting and metamorphosis. []

Q2: How does cyasterone's interaction with EcRs translate into its observed biological effects?

A2: Upon binding to EcRs, cyasterone can trigger a cascade of downstream signaling events. These events can lead to altered gene expression, influencing various cellular processes like growth, differentiation, and apoptosis. [, , ]

Q3: Cyasterone has shown a protective effect in a rat model of steroid-induced osteonecrosis of the femoral head. What mechanisms are thought to be involved?

A3: Research suggests cyasterone can reduce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) induced by dexamethasone. This protective effect is believed to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. [] Additionally, in a rat model of steroid-induced osteonecrosis, cyasterone was shown to reduce the percentage of empty bone lacunae, indicating its potential in promoting bone repair. []

Q4: A study found that cyasterone treatment altered the gut microbiota composition in a mouse model of colorectal cancer. Can you elaborate on the observed changes and their potential significance?

A4: Cyasterone administration in a BRAFV600E-mutant mouse model of colorectal cancer led to an increased diversity of the gut microbiota. [] Notably, there was a significant increase in the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae in treated mice compared to controls. [] Conversely, the abundance of Erysipelotrichaceae, a bacterial family associated with gut inflammation, showed a positive correlation with tumor weight. [] These findings suggest that modulation of the gut microbiota could be one of the mechanisms by which cyasterone exerts its anti-cancer effects.

Q5: What is the molecular formula and weight of cyasterone?

A5: Cyasterone has the molecular formula C29H44O7 and a molecular weight of 504.64 g/mol. [, , ]

Q6: What spectroscopic data are available for the structural characterization of cyasterone?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is widely used for elucidating the structure of cyasterone. [, , ] Additionally, mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information about the molecular mass, fragmentation patterns, and functional groups present in cyasterone. [, , , ] X-ray diffraction analysis has also been employed to confirm the stereochemistry of cyasterone and its derivatives. []

Q7: What is known about the stability of cyasterone under various storage conditions?

A7: While specific studies on cyasterone's stability are limited within the provided research, it's known that phytoecdysteroids can degrade under certain conditions. Factors such as temperature, light exposure, and pH can impact their stability. [, ]

Q8: Does cyasterone exhibit any catalytic properties?

A8: The provided research focuses primarily on the biological activity of cyasterone, and there's no evidence suggesting cyasterone possesses inherent catalytic properties.

Q9: Have there been any computational studies investigating cyasterone's interactions with its biological targets?

A9: Yes, molecular docking studies have been used to predict the binding affinity and interactions of cyasterone with target proteins like the COVID-19 main protease (Mpro). [] These studies provide valuable insights into the potential mechanisms of action and guide further experimental validation.

Q10: Are there any established QSAR (Quantitative Structure-Activity Relationship) models for cyasterone and its analogs?

A10: While QSAR models specific to cyasterone are not explicitly mentioned in the provided research, studies have explored the structure-activity relationships of ecdysteroids. [] These investigations aim to understand how modifications in the ecdysteroid structure, such as the presence or absence of hydroxyl groups at specific positions, can influence their biological activity, potency, and selectivity. [] Such information is valuable for designing and developing more potent and selective ecdysteroid analogs for various applications.

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